molecular formula C11H14O2 B2905473 2-methyl-3-(4-methylphenyl)propanoic Acid CAS No. 1012-15-3

2-methyl-3-(4-methylphenyl)propanoic Acid

Cat. No. B2905473
CAS RN: 1012-15-3
M. Wt: 178.231
InChI Key: ZJBQYRLHEYPLEL-UHFFFAOYSA-N
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Patent
US07550544B2

Procedure details

In a three-necked round-bottom 2000 ml flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and magnetic stirring bar, 18.9 g (0.82 mol) of sodium metal was dissolved in 450 ml of dry ethanol. To the resulting solution, 137 g (0.79 mol) of diethyl 2-methylmalonate was added dropwise within 15 minutes. This mixture was stirred for 15 minutes; then, 146 g (0.79 mol) of p-methylbenzyl bromide was added with vigorous stirring at a rate that allowed the reaction mixture to maintain a gentle reflux. Additionally, this mixture was refluxed for 4 hours, then cooled to room temperature. A solution of 151 g of potassium hydroxide in 500 ml of water was added. This mixture was refluxed for 2 hours to saponificate the ester formed. Ethanol and water were distilled off. To the residue, 500 ml of water, and then 12 M HCl (to pH 1) were added. Crude 2-(4-methylphenyl)-2-methylmalonic acid precipitated along with potassium chloride. This precipitate was filtered off and washed with 500 ml of CH2Cl2. The solution obtained was evaporated to dryness to give crude substituted methylmalonic acid. This acid was decarboxylated by heating for 2 hours at 180° C. to form crude 3-(4-methylphenyl)-2-methylpropionic acid (and CO2 as a byproduct). The crude 3-(2-bromophenyl)-2-methylpropionic acid was used without further purification. A mixture of this acid and 200 ml of SOCl2 was refluxed for 3 hours. Then, thionyl chloride was distilled off in vacuum. Fractional distillation gave the title product, b.p. 93-95° C./1 mm Hg. Yield, 181 g (72%) of a colorless oil.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
146 g
Type
reactant
Reaction Step Three
Quantity
151 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][CH:3]([C:9](OCC)=O)[C:4]([O:6]CC)=[O:5].[CH3:14][C:15]1[CH:22]=[CH:21][C:18](CBr)=[CH:17][CH:16]=1.[OH-].[K+]>C(O)C.O>[CH3:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:9][CH:3]([CH3:2])[C:4]([OH:6])=[O:5])=[CH:17][CH:16]=1.[C:4](=[O:6])=[O:5] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
137 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
146 g
Type
reactant
Smiles
CC1=CC=C(CBr)C=C1
Step Four
Name
Quantity
151 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked round-bottom 2000 ml flask equipped with a reflux condenser
STIRRING
Type
STIRRING
Details
with vigorous stirring at a rate that
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
Additionally, this mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
Ethanol and water were distilled off
ADDITION
Type
ADDITION
Details
To the residue, 500 ml of water, and then 12 M HCl (to pH 1) were added
CUSTOM
Type
CUSTOM
Details
Crude 2-(4-methylphenyl)-2-methylmalonic acid precipitated along with potassium chloride
FILTRATION
Type
FILTRATION
Details
This precipitate was filtered off
WASH
Type
WASH
Details
washed with 500 ml of CH2Cl2
CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude substituted methylmalonic acid
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 2 hours at 180° C.
Duration
2 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)CC(C(=O)O)C
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.